molecular formula C18H22O B13996485 Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- CAS No. 42467-13-0

Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl-

Cat. No.: B13996485
CAS No.: 42467-13-0
M. Wt: 254.4 g/mol
InChI Key: FNDMWYSRIALYOJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- can be achieved through several methods. One common approach involves the reduction of the corresponding benzaldehyde derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using catalytic hydrogenation of the corresponding benzaldehyde derivative. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to the corresponding benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to the corresponding hydrocarbon using strong reducing agents.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 2,4-dimethylbenzaldehyde or 2,4-dimethylbenzoic acid.

    Reduction: 2,4-dimethylbenzyl hydrocarbon.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of multiple methyl groups on the benzene ring can influence its reactivity and interaction with other molecules, leading to specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: The parent compound without the methyl substitutions.

    2,4-Dimethylbenzyl Alcohol: A similar compound with fewer methyl groups.

    2,4,6-Trimethylbenzyl Alcohol: Another derivative with different substitution patterns.

Uniqueness

Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- is unique due to the specific arrangement of methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and applications compared to its analogs.

Properties

CAS No.

42467-13-0

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

(2,4-dimethylphenyl)-(2,4,6-trimethylphenyl)methanol

InChI

InChI=1S/C18H22O/c1-11-6-7-16(13(3)8-11)18(19)17-14(4)9-12(2)10-15(17)5/h6-10,18-19H,1-5H3

InChI Key

FNDMWYSRIALYOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=C(C=C(C=C2C)C)C)O)C

Origin of Product

United States

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